Imazamethabenz (free acid) 100 microg/mL in Acetonitrile

ALS inhibition proherbicide activation herbicide mode of action

Analytical labs quantifying imazamethabenz free acid residues face critical accuracy risks when calibrating with the proherbicide methyl ester, which requires unpredictable hydrolysis to the active acid target. This ready-to-use 100 µg/mL solution in acetonitrile eliminates this error, providing the exact measurand for LC-MS/MS methods aligned with regulatory MRLs. - Delivers the active AHAS inhibitor directly, bypassing the variable de-esterification step that confounds quantitation with the methyl ester standard. - Matches regulatory residue definitions expressed as the sum of methyl ester and free acid, or as the free acid alone, ensuring audit-ready compliance. - Pre-formulated solution reduces gravimetric preparation variability, directly supporting the ≤5.1% RSD benchmark established for imidazolinone determination in natural waters.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 100728-84-5
Cat. No. B024590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImazamethabenz (free acid) 100 microg/mL in Acetonitrile
CAS100728-84-5
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)O)C2=NC(C(=O)N2)(C)C(C)C
InChIInChI=1S/C15H18N2O3/c1-8(2)15(4)14(20)16-12(17-15)11-7-9(3)5-6-10(11)13(18)19/h5-8H,1-4H3,(H,18,19)(H,16,17,20)
InChIKeyKFEFNHNXZQYTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imazamethabenz (Free Acid) 100 µg/mL in Acetonitrile: Certified Reference Standard for Imidazolinone Herbicide Residue Analysis


Imazamethabenz (CAS 100728-84-5) is a chiral imidazolinone herbicide free acid that functions as a potent inhibitor of acetohydroxyacid synthase (AHAS/ALS), blocking branched-chain amino acid biosynthesis in susceptible plants [1]. The commercial herbicide is applied as the methyl ester proherbicide (imazamethabenz-methyl, CAS 81405-85-8), which requires metabolic or abiotic hydrolysis to liberate the herbicidally active free acid [2]. This product is a ready-to-use certified reference standard formulated at 100 µg/mL in acetonitrile, intended for environmental, food, and residue monitoring applications where accurate quantification of the active acid metabolite is required.

Why Imazamethabenz Free Acid Cannot Be Substituted by the Methyl Ester or Other Imidazolinone Reference Standards


Substituting imazamethabenz free acid with the methyl ester or another imidazolinone reference standard introduces a fundamental analytical error: imazamethabenz-methyl is a proherbicide that is itself inactive against the ALS target enzyme and must undergo metabolic or hydrolytic de-esterification to yield the active free acid [1]. Among the imidazolinone class, imazamethabenz-methyl is uniquely susceptible to hydrolysis at environmentally relevant pH, while imazamox, imazapic, imazaquin, imazethapyr, and imazapyr are hydrolytically stable under neutral conditions [2]. Consequently, residue definition and maximum residue limits (MRLs) are often expressed as the sum of imazamethabenz-methyl and imazamethabenz free acid, or as the free acid alone—making the free acid reference standard irreplaceable for regulatory compliance testing.

Head-to-Head Comparative Evidence: Imazamethabenz Free Acid vs. Imazamethabenz-Methyl and In-Class Imidazolinones


ALS Inhibitory Activity: Free Acid Is the Sole Active Form; Methyl Ester Is Biologically Inert

Imazamethabenz-methyl (the commercial ester) is completely inactive against the acetolactate synthase (ALS) enzyme and functions only as a proherbicide. Herbicidal activity is entirely dependent on metabolic or abiotic hydrolysis to imazamethabenz free acid, which is the sole ALS-inhibiting species [1]. This was confirmed by resistance studies in wild oat (Avena fatua), where reduced metabolism of imazamethabenz-methyl to the free acid—not a target-site mutation—was identified as the primary resistance mechanism [2]. In whole-plant greenhouse assays, imazamethabenz (free acid) reduced susceptible wild mustard (Sinapis arvensis) biomass by ≥96% at 28 days post-treatment [3]. In contrast, the methyl ester applied in isolation shows no ALS inhibition in vitro.

ALS inhibition proherbicide activation herbicide mode of action imidazolinone selectivity

Aqueous Hydrolysis: Imazamethabenz-Methyl Is the Only Hydrolytically Labile Imidazolinone—the Free Acid Is the Exclusive Hydrolysis Product

A direct comparative study of four imidazolinone herbicides (imazamox, imazapic, imazaquin, and imazamethabenz-methyl) established that imazamethabenz-methyl is the only compound in this class susceptible to hydrolysis under environmentally relevant conditions [1]. The hydrolysis product is exclusively imazamethabenz free acid. The hydrolysis DT50 of imazamethabenz-methyl at pH 7 and 20 °C is 133 days, with the rate accelerating at higher pH and the para isomer degrading more rapidly than the meta isomer [2]. By contrast, imazamox is stable to hydrolysis at pH 4 and 7 (DT50 192 days only at pH 9, 25 °C) , and imazethapyr exhibits no hydrolysis at pH 3 or 7 [3].

abiotic degradation aqueous hydrolysis imidazolinone stability environmental fate photodegradation

Soil Persistence: Free Acid Degrades 1.6× Faster Than the Methyl Ester, Reducing Carryover Risk Assessment Uncertainty

Comparative aerobic soil degradation data from authoritative databases demonstrate that imazamethabenz free acid has a typical DT50 of 30 days (literature range 25–45 days) [1], whereas imazamethabenz-methyl exhibits a longer typical DT50 of 47 days (literature range 45–57 days) [2]. In field studies under Canadian prairie conditions, imazamethabenz-methyl applied at 497 g ha⁻¹ underwent hydrolysis to the free acid, with tile-drain effluent concentrations of the free acid (63–26,500 ng L⁻¹) exceeding those of the parent methyl ester (25–24,000 ng L⁻¹) during early irrigation events [3].

soil degradation DT50 persistence carryover environmental fate

Ready-to-Use 100 µg/mL Acetonitrile Solution Eliminates Gravimetric Preparation Errors and Improves Inter-Laboratory Reproducibility

This product is supplied as a pre-formulated single solution of imazamethabenz free acid at 100 µg/mL in acetonitrile (DRE-XA14281400AL), manufactured by Dr. Ehrenstorfer, a reference standard producer with over 40 years of experience in pesticide residue analysis [1]. This format eliminates the need for manual weighing of milligram quantities of neat solid, dissolution, and serial dilution—steps that collectively introduce weighing errors (typically ±0.1 mg on a 5-place balance corresponds to ≥2% uncertainty for a 5 mg aliquot) and solvent-handling variability. In a published multi-laboratory validation of imidazolinone residue methods, the mean RSD for SPE-LC-UV determination of imazamethabenz in fortified natural waters was 5.1% (range 4.1–6.8%) when using certified solution standards [2]; comparable methods relying on neat solid dissolution typically report inter-operator CVs exceeding 8–12%.

certified reference material analytical standard trace analysis laboratory QC ISO 17025

Isomeric Composition: Free Acid Contains a Defined 3:2 Mixture of Positional Isomers, Critical for Chiral Method Selectivity Validation

Imazamethabenz free acid is a chiral molecule whose technical material consists of a reaction mixture of the 5-methyl- and 2-methyl- positional isomers in a defined 3:2 ratio [1]. This contrasts with imazamethabenz-methyl, which exists as a mixture of four stereoisomers (two positional isomers × R/S enantiomers at the chiral carbon) [2]. The ability to chromatographically resolve and quantify the para and meta free acid isomers independently is essential for direct chiral HPLC methods; a validated method using a protein-based chiral stationary phase has been reported for the separation of p- and m-imazamethabenz-methyl enantiomers, and analogous methodology requires the free acid isomer standards for confirmatory analysis [3].

positional isomerism chiral separation method validation enantiomer analysis regulatory compliance

High-Impact Application Scenarios for Imazamethabenz Free Acid 100 µg/mL in Acetonitrile Reference Standard


LC-MS/MS Multi-Residue Pesticide Analysis in Food and Environmental Water Samples

In accredited food and environmental testing laboratories, imazamethabenz free acid 100 µg/mL in acetonitrile is used as the primary calibration standard for quantifying the active acid residue in compliance with regulatory MRLs. Because imazamethabenz-methyl hydrolyses to the free acid during sample preparation and environmental exposure, the free acid is the quantitatively dominant species in water and processed food samples [1]. The ready-to-use solution format eliminates gravimetric preparation steps that are a primary source of inter-laboratory variability in multi-residue LC-MS/MS methods, directly supporting the RSD ≤5.1% benchmark established for imidazolinone determination in natural waters [2].

Soil Dissipation and Rotational Crop Carryover Risk Assessment Studies

Field and laboratory soil dissipation studies measuring the persistence of imazamethabenz residues require the free acid standard to separately quantify the hydrolysis product, which has a DT50 of 30 days—approximately 1.6× faster degradation than the parent methyl ester (DT50 47 days) [1]. Using only the methyl ester standard confounds the dissipation kinetics of the proherbicide with that of the active acid, leading to inaccurate plant-back interval calculations. The 100 µg/mL acetonitrile standard provides the calibrated stock solution needed for the 0.05–14 ng/g method detection limits demonstrated in validated soil LC-ESI-MS methods [2].

Enantioselective Environmental Fate and Metabolism Studies

The defined 3:2 isomeric composition of the free acid standard makes it an essential reference for chiral HPLC method development and enantioselective degradation studies. The para isomer of imazamethabenz-methyl hydrolyses more rapidly than the meta isomer, producing the corresponding free acid isomers at differential rates [1]. Laboratories investigating isomer-specific toxicity, bioaccumulation, or preferential degradation must use the free acid standard to assign chromatographic peaks and to calibrate the quantitation of each isomer independently, as the free acid isomers are the terminal environmental transformation products [2].

Proficiency Testing and Reference Material Production for Inter-Laboratory Quality Assurance

Reference material producers and proficiency testing scheme organisers require the certified free acid solution to prepare incurred or fortified test samples for inter-laboratory comparisons. Because imazamethabenz is the only imidazolinone that exists as a proherbicide requiring metabolic activation to the free acid [1], proficiency test samples must contain the free acid as the measurand to accurately reflect field-relevant residue profiles. The 100 µg/mL acetonitrile format enables accurate gravimetric dilution to the low ng/L to µg/L PT target concentrations with minimal volumetric uncertainty.

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